N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide
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Overview
Description
“N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide” is a chemical compound with the molecular formula C20H14ClFN4O3S2 . It has an average mass of 476.932 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available sources .Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition
This compound has shown potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, indicating its potential in cancer therapy. Attempts to improve metabolic stability by modifying the benzothiazole ring resulted in analogues with similar potency and efficacy, highlighting its role in cancer research and treatment development (Stec et al., 2011).
Cytotoxic Activity
Sulfonamide derivatives, including those related to the compound , have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines. These studies offer insights into the structure-activity relationship and potential therapeutic applications of such compounds in oncology (Ghorab et al., 2015).
Antimalarial and COVID-19 Drug Research
Research into the reactivity and potential antimalarial activity of sulfonamide derivatives has been extended to include their application in COVID-19 drug development. This involves computational calculations and molecular docking studies to explore their efficacy, highlighting a multifaceted approach to drug discovery (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Activities
The synthesis of new pyridine derivatives has been explored for their antibacterial and antifungal activities, demonstrating the compound's potential in addressing microbial resistance and developing new antimicrobial agents (Patel & Agravat, 2007).
Photovoltaic Efficiency Modeling and Ligand-Protein Interactions
Studies have also focused on the synthesis and characterization of benzothiazolinone acetamide analogs for their photochemical, thermochemical modeling, and potential use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking has been used to understand the binding interactions of these compounds with biological targets, underscoring their versatility beyond pharmaceutical applications (Mary et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) . These are key enzymes in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and proliferation.
Mode of Action
The compound acts as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo . By binding to these enzymes, it prevents their activity, thereby inhibiting the downstream signaling in the PI3K/AKT/mTOR pathway.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a critical cell signaling pathway involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of this pathway by the compound can lead to cell cycle arrest and apoptosis , thereby inhibiting the growth of cancer cells .
Pharmacokinetics
It has been found to undergodeacetylation on the 2-amino substituent of the benzothiazole in hepatocyte and in vivo metabolism studies . This could potentially affect its bioavailability and efficacy.
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by the compound results in decreased activity of CDKL2 protein . This can lead to cell cycle arrest and induction of apoptosis , thereby inhibiting the growth of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. It is generally stored at room temperature in a dry environment .
properties
IUPAC Name |
N-[6-[6-chloro-5-[(4-fluorophenyl)sulfonylamino]pyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3S2/c1-11(27)24-20-25-16-7-2-12(9-18(16)30-20)13-8-17(19(21)23-10-13)26-31(28,29)15-5-3-14(22)4-6-15/h2-10,26H,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBMCLDVRUGXOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)C3=CC(=C(N=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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